2,4-Dibromophenyl isothiocyanate
Description
Overview of Isothiocyanate Chemistry and Biological Relevance
Isothiocyanates are a class of organosulfur compounds characterized by the functional group -N=C=S. This heterocumulene structure renders the central carbon atom highly electrophilic, making it susceptible to attack by various nucleophiles such as amines and thiols. researchgate.net This reactivity is fundamental to both their chemical applications and biological activities. researchgate.netfoodandnutritionjournal.org In synthetic organic chemistry, isothiocyanates are versatile building blocks for the creation of a wide array of nitrogen- and sulfur-containing heterocycles. acs.orgarkat-usa.org
Naturally occurring isothiocyanates are often derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found abundantly in cruciferous vegetables like broccoli, cabbage, and watercress. amerigoscientific.comoregonstate.edumdpi.com For decades, these compounds have been the subject of extensive research due to their significant biological properties. foodandnutritionjournal.orgamerigoscientific.com Epidemiological and experimental studies have highlighted their potential in disease prevention, demonstrating anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. researchgate.netresearchgate.netnih.gov The biological mechanisms are often linked to the modulation of key cellular pathways, such as the induction of phase II detoxification enzymes and the inhibition of inflammatory processes. amerigoscientific.comoregonstate.edunih.gov The ability of the isothiocyanate group to covalently modify proteins is a key aspect of their bioactivity. researchgate.netfoodandnutritionjournal.org
Rationale for Investigating Halogenated Phenyl Isothiocyanates
The introduction of halogen atoms, such as bromine, onto the phenyl ring of aryl isothiocyanates is a strategic approach in medicinal and synthetic chemistry. Halogenation can profoundly modify the physicochemical properties of a molecule. Bromine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect, which can increase the electrophilicity of the isothiocyanate carbon. This enhanced reactivity can be advantageous in the synthesis of derivatives.
Furthermore, halogens can increase the lipophilicity (fat-solubility) of a compound, which may influence its ability to cross biological membranes and interact with molecular targets. researchgate.net Structure-activity relationship studies on various isothiocyanates have shown that lipophilicity is a crucial factor for certain biological activities, including anticancer effects. researchgate.net Therefore, investigating halogenated phenyl isothiocyanates allows for a systematic exploration of how altering electronic properties and lipophilicity impacts their chemical reactivity and potential as therapeutic agents.
Specific Research Gaps Addressed by Studying 2,4-Dibromophenyl Isothiocyanate
While the chemistry of simple aryl isothiocyanates is well-established, the specific roles of multiple halogen substitutions are less explored. The study of this compound addresses specific gaps in the current understanding. A primary research question is how the presence of two bromine atoms at positions 2 and 4 of the phenyl ring collectively influences the reactivity of the isothiocyanate functional group. The bromine at the para-position (position 4) primarily exerts an electronic effect, while the bromine at the ortho-position (position 2) introduces significant steric hindrance in addition to its electronic influence.
This unique substitution pattern makes this compound an interesting substrate for synthesizing novel heterocyclic compounds. For instance, related compounds like 2-bromomethyl-4-bromophenyl isothiocyanate have been used to create fused heterocyclic systems such as benzothiazines. chempap.org A research gap exists in systematically exploring the reaction of this compound with various nucleophiles and in cycloaddition reactions to understand how the dibromo substitution pattern directs the course of these reactions and the structure of the resulting products. Furthermore, its specific biological activity profile has not been extensively characterized, leaving a void in the structure-activity relationship data for di-halogenated phenyl isothiocyanates.
Scope and Objectives of Academic Inquiry
The academic inquiry into this compound encompasses several key objectives. The primary goal is to synthesize and characterize this compound and to systematically investigate its chemical reactivity. This involves studying its reactions with a range of nucleophiles and exploring its potential in cycloaddition reactions to generate novel and potentially bioactive heterocyclic scaffolds.
A further objective is to provide detailed spectroscopic and physicochemical data for this compound, contributing to the reference data for substituted aryl isothiocyanates. By comparing its reactivity and properties with non-halogenated, mono-halogenated, and other di-halogenated analogues, the research aims to elucidate the specific steric and electronic effects of the 2,4-dibromo substitution pattern. These findings would provide a clearer understanding of structure-reactivity relationships within this class of compounds, paving the way for the rational design of new synthetic intermediates and molecules with potential applications in medicinal chemistry.
Detailed Research Findings
Physicochemical Properties of this compound
The fundamental properties of this compound are crucial for its application in research and synthesis.
| Property | Value | Reference |
| CAS Number | 13037-63-3 | scbt.com |
| Molecular Formula | C₇H₃Br₂NS | scbt.com |
| Molecular Weight | 292.98 g/mol | scbt.com |
This table presents key identifiers and properties of the compound.
Reactivity and Synthetic Applications
The synthetic utility of isothiocyanates is largely defined by the electrophilic nature of the central carbon atom of the -N=C=S group. In the case of this compound, the two electron-withdrawing bromine atoms are expected to enhance this electrophilicity. Research on related compounds demonstrates that aryl isothiocyanates are valuable precursors for a multitude of heterocyclic systems.
For example, the reaction of isothiocyanates with compounds containing amino and other nucleophilic groups can lead to the formation of thiourea (B124793) derivatives, which can then be cyclized to form various five- or six-membered rings like thiazoles, triazoles, or thiadiazines. arkat-usa.orgrsc.org Specifically, the presence of a reactive halogen on the phenyl ring, as seen in derivatives of this compound, can lead to intramolecular cyclization reactions to form fused ring systems. chempap.org Studies on 2-bromomethyl-4-bromophenyl isothiocyanate show that reactions with amines proceed via addition to the isothiocyanate group, followed by an intramolecular cyclization involving the bromomethyl group to yield benzothiazines. chempap.org This highlights the potential of this compound as a scaffold for complex molecular architectures.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-1-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFDCXAPHKAJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374143 | |
| Record name | 2,4-Dibromophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13037-63-3 | |
| Record name | Benzene, 2,4-dibromo-1-isothiocyanato- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13037-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Dibromophenyl Isothiocyanate
Precursor Synthesis and Halogenation Routes to Dibromoanilines
The primary precursor for 2,4-dibromophenyl isothiocyanate is 2,4-dibromoaniline (B146533). This intermediate is typically synthesized through the direct halogenation of aniline (B41778) or its derivatives. The amino group of aniline is a strong activating group, directing electrophilic substitution to the ortho and para positions. scribd.comdoubtnut.com
The bromination of aniline is a facile reaction that can be achieved using bromine water in a solution of acetic acid or dilute hydrochloric acid. wikipedia.orgchemicalbook.com When aniline reacts with bromine water, a white precipitate of 2,4,6-tribromoaniline (B120722) is immediately formed. wikipedia.orgyoutube.com To obtain the desired 2,4-dibromoaniline, careful control of the stoichiometry of the reactants is necessary to avoid over-bromination. The reaction involves the electrophilic attack of bromine on the activated benzene (B151609) ring, leading to the substitution of hydrogen atoms at the positions ortho and para to the amino group. scribd.comdoubtnut.com
| Starting Material | Reagent | Product | Key Considerations |
|---|---|---|---|
| Aniline | Bromine water in acetic acid/HCl | 2,4-Dibromoaniline | Stoichiometry must be controlled to prevent formation of 2,4,6-tribromoaniline. wikipedia.orgyoutube.com |
Conversion of Amines to Isothiocyanates
Once 2,4-dibromoaniline is obtained, the next crucial step is the conversion of the primary amino group into an isothiocyanate functional group. Several reagents and methodologies have been developed for this transformation, each with its own set of advantages and limitations.
Thiophosgene-Mediated Transformations
The reaction of primary amines with thiophosgene (B130339) has long been a standard method for the synthesis of isothiocyanates. cbijournal.comresearchgate.net This reaction is typically carried out in the presence of a base and can be performed in aqueous media, as thiophosgene and isothiocyanates are relatively insensitive to water in the cold. cbijournal.com The presence of hydroxyl, carboxyl, thiol, or sulfamide (B24259) groups on the amine can further decrease water sensitivity. cbijournal.com Thiophosgene reacts preferentially with primary amines even in the presence of other reactive groups like hydroxyl or secondary amino groups, leading to the formation of the corresponding isothiocyanate. researchgate.net A common procedure involves adding thiophosgene to a biphasic system of the amine in a solvent like dichloromethane (B109758) and an aqueous solution of a base such as sodium bicarbonate, with vigorous stirring. rsc.org
Utilizing Thiophosgene Surrogates (e.g., Thiocarbonyldiimidazole)
Due to the high toxicity of thiophosgene, several less hazardous surrogates have been developed. tandfonline.comnih.gov Among these, 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) is a notable alternative. tandfonline.comnih.gov The general procedure involves reacting the amine with TCDI in a solvent like dichloromethane at room temperature. rsc.org After the reaction is complete, water is added to quench the reaction, and the product is extracted. rsc.org While TCDI is less toxic, it can be more expensive than thiophosgene. nih.gov Other thiophosgene surrogates include di-2-pyridyl thiocarbonate and thiocarbonylditriazole. chemrxiv.org
Green Chemistry Approaches to Isothiocyanate Formation
In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis. For isothiocyanate production, this has led to the exploration of "green" alternatives to traditional reagents and solvents. cbijournal.com
One such approach involves the use of elemental sulfur. nih.govrsc.org A sustainable method for synthesizing isothiocyanates is the amine-catalyzed sulfurization of isocyanides with elemental sulfur. nih.govrsc.org This reaction can be performed using catalytic amounts of an amine base, such as DBU, in benign solvents like Cyrene™ or γ-butyrolactone under moderate heating. nih.govrsc.org
Another green method utilizes sodium persulfate (Na₂S₂O₈) as a desulfurizing agent for dithiocarbamate (B8719985) salts, which are formed in situ from the reaction of a primary amine with carbon disulfide. rsc.org This procedure is performed in water, and basic conditions are necessary to achieve good chemoselectivity for the isothiocyanate. rsc.orgresearchgate.net This method is applicable to a wide range of alkyl and aryl amines and tolerates various functional groups. rsc.org
Other green approaches include the use of tetrapropylammonium (B79313) tribromide (TPATB) or molecular iodine in a biphasic water/ethyl acetate (B1210297) system with sodium bicarbonate as the base. cbijournal.com These methods are advantageous due to the use of non-toxic and inexpensive reagents. cbijournal.com Microwave-assisted synthesis has also been explored as a way to accelerate the reaction and improve yields. tandfonline.comnih.gov
| Method | Reagents | Key Features |
|---|---|---|
| Thiophosgene-Mediated | Thiophosgene, Base (e.g., NaHCO₃) | Traditional, efficient method. cbijournal.comresearchgate.net Thiophosgene is highly toxic. tandfonline.com |
| Thiophosgene Surrogates | 1,1'-Thiocarbonyldiimidazole (TCDI) | Less toxic alternative to thiophosgene. tandfonline.comnih.gov Can be more expensive. nih.gov |
| Green Chemistry Approaches | Elemental Sulfur, Amine Catalyst (e.g., DBU) | Sustainable, uses benign solvents. nih.govrsc.org |
| Carbon Disulfide, Sodium Persulfate | Performed in water, tolerates many functional groups. rsc.orgresearchgate.net | |
| Carbon Disulfide, TPATB or Iodine, NaHCO₃ | Uses non-toxic, inexpensive reagents in a biphasic system. cbijournal.com |
Alternative Synthetic Pathways for Isothiocyanate Scaffold
Beyond the direct conversion of amines, other synthetic strategies exist for constructing the isothiocyanate scaffold. One notable alternative is the use of isocyanides as starting materials. tandfonline.com The thionation of isocyanides to isothiocyanates can be achieved using Lawesson's reagent, catalyzed by an amine. tandfonline.com This reaction can be performed under both conventional heating and microwave irradiation conditions. tandfonline.com
Another pathway involves the tandem Staudinger/aza-Wittig reaction. nih.govrsc.org This method is particularly useful for synthesizing chiral isothiocyanates and can be applied to the synthesis of Nβ-protected amino alkyl isothiocyanates from C-terminal azide (B81097) compounds. nih.govrsc.org
Furthermore, the synthesis of isothiocyanates from non-nitrogen containing precursors, such as olefins and C-H bonds, has been an area of recent development, significantly expanding the utility of these compounds in various fields. chemrxiv.orgrsc.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Factors such as the choice of solvent, base, temperature, and reaction time can significantly impact the outcome of the synthesis.
For instance, in the synthesis of aryl isothiocyanates from electron-deficient anilines, employing a strong base or specific desulfurizing agents can improve yields. chemrxiv.org In microwave-assisted syntheses, parameters like wattage and irradiation time need to be carefully controlled. nih.gov For the thionation of isocyanides with Lawesson's reagent, optimization of the base and temperature is critical for achieving high yields. tandfonline.com For example, increasing the reaction temperature often leads to higher product yields. tandfonline.com
The purification of the final product is also a key consideration. While column chromatography is a common method for purification, developing procedures that avoid chromatography, especially for large-scale preparations, is desirable. rsc.orgrsc.org
| Reaction Parameter | Influence on Synthesis | Example |
|---|---|---|
| Solvent | Affects solubility of reactants and reaction rate. | Biphasic systems like water/ethyl acetate can facilitate green synthesis. cbijournal.com |
| Base | Crucial for deprotonation and activating reactants. | Strong bases can improve yields for electron-deficient anilines. chemrxiv.org |
| Temperature | Impacts reaction kinetics and product yield. | Higher temperatures generally increase yields in the thionation of isocyanides. tandfonline.com |
| Reaction Time | Ensures completion of the reaction without side product formation. | Microwave irradiation can significantly reduce reaction times. tandfonline.comnih.gov |
| Purification Method | Determines the final purity of the compound. | Column chromatography is common, but chromatography-free methods are preferred for large scale. rsc.orgrsc.org |
Spectroscopic and Structural Elucidation of 2,4 Dibromophenyl Isothiocyanate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR can reveal the connectivity and chemical environment of atoms.
¹H NMR spectroscopy focuses on the hydrogen nuclei (protons) within a molecule. The spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
In the case of 2,4-Dibromophenyl isothiocyanate, the aromatic region of the ¹H NMR spectrum is of primary interest. The phenyl ring contains three protons. Due to the substitution pattern, these three protons are chemically non-equivalent and would be expected to give rise to three distinct signals. The proton at the C6 position, being adjacent to the isothiocyanate group and a bromine atom, would likely appear as a doublet. The proton at the C5 position, situated between a hydrogen and a bromine atom, would be expected to show a doublet of doublets. The proton at the C3 position, flanked by two bromine atoms, would also likely appear as a doublet. The exact chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine atoms and the isothiocyanate group.
Table 1: Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| H-3 | Data not available | d |
| H-5 | Data not available | dd |
| H-6 | Data not available | d |
d = doublet, dd = doublet of doublets
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak. pressbooks.publibretexts.org
For this compound, seven distinct signals would be anticipated in the ¹³C NMR spectrum, corresponding to the six carbons of the phenyl ring and the one carbon of the isothiocyanate group. The chemical shifts of the aromatic carbons are influenced by the bromine and isothiocyanate substituents. The carbons directly bonded to the bromine atoms (C-2 and C-4) would exhibit shifts characteristic of halogenated aromatic systems. The carbon of the isothiocyanate group (-N=C=S) typically appears in a specific region of the spectrum; however, it is known that the signal for the isothiocyanate carbon can be broad or even "silent" in some cases due to its relaxation properties. glaserchemgroup.commst.edu
Table 2: Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C1 | Data not available |
| C2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| C6 | Data not available |
| -NCS | Data not available |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show a very strong and characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically in the range of 2000-2200 cm⁻¹. Other significant absorptions would include those for the C-Br stretching vibrations, usually found in the fingerprint region below 1000 cm⁻¹, and the characteristic peaks for the substituted benzene (B151609) ring, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| -N=C=S stretch | Data not available | Strong, sharp |
| Aromatic C-H stretch | Data not available | Medium to weak |
| Aromatic C=C stretch | Data not available | Medium |
| C-Br stretch | Data not available | Medium to strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion, which would be complex due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance). This would result in a characteristic M, M+2, and M+4 pattern. Common fragmentation pathways would likely involve the loss of the isothiocyanate group or a bromine atom, leading to significant fragment ions.
Table 4: Expected Mass Spectrometry Data for this compound
| Fragment | Expected m/z |
|---|---|
| [M]⁺ | Data not available |
| [M - NCS]⁺ | Data not available |
| [M - Br]⁺ | Data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. This technique is particularly useful for analyzing compounds with conjugated systems.
The UV-Vis spectrum of this compound, which contains a substituted benzene ring, is expected to exhibit absorption bands characteristic of π to π* transitions. The presence of the bromine atoms and the isothiocyanate group, which can act as auxochromes, would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Theoretical studies on similar molecules suggest that the solvent can also influence the position of these absorption bands. researchgate.net
Table 5: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) |
|---|---|
| π → π* | Data not available |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide definitive information about bond lengths, bond angles, and intermolecular interactions.
If a suitable single crystal of this compound could be grown, X-ray crystallographic analysis would reveal the exact conformation of the molecule in the solid state. It would provide precise measurements of the C-Br, C-N, C=S, and aromatic C-C bond lengths, as well as the bond angles within the phenyl ring and the isothiocyanate group. Furthermore, the analysis would elucidate the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as halogen bonding or π-stacking. At present, there are no published crystal structures available for this compound in the searched databases.
Computational and Theoretical Investigations of 2,4 Dibromophenyl Isothiocyanate
Quantum Chemical Studies (Density Functional Theory - DFT)
DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.
Molecular Geometry Optimization and Conformation Analysis
This analysis involves calculating the lowest energy arrangement of atoms in the molecule, providing data on bond lengths, bond angles, and dihedral angles. No published optimized geometry data for 2,4-dibromophenyl isothiocyanate could be located.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is crucial for determining a molecule's chemical reactivity and kinetic stability. Specific HOMO-LUMO energy values for this compound are not available in the reviewed literature.
Vibrational Frequency Calculations and Spectral Prediction
Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to peaks in infrared (IR) and Raman spectra. A comparison between calculated and experimental frequencies helps confirm the molecular structure. No such computational spectral analysis for this compound has been found in published research.
Molecular Docking Studies for Protein-Ligand Interactions (excluding clinical targets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is often used to predict the binding affinity and mode of action of a ligand with a protein. Searches for docking studies of this compound with non-clinical protein targets did not yield any specific results or data.
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This allows for the assessment of the conformational stability of a molecule in various environments. No MD simulation studies specifically investigating the conformational stability of this compound were found.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)
QSAR models are regression or classification models that relate the chemical structure of a compound to its biological activity. The theoretical aspect involves developing mathematical equations that link the physicochemical properties (descriptors) of molecules to their activities. There is no available literature detailing the development or application of theoretical QSAR models for this compound.
Reaction Mechanism Predictions via Computational Methods
A specific computational analysis of the reaction mechanisms of this compound is not available in the reviewed literature. However, general computational studies on the reactivity of the isothiocyanate functional group provide a basis for predicting its behavior.
The isothiocyanate group (-N=C=S) is known to be a versatile reactive moiety. The central carbon atom is electrophilic and is the primary site for nucleophilic attack. Computational studies on various isothiocyanates have explored their reactions with nucleophiles, such as amines and thiols, which typically proceed via an addition reaction to the C=S bond.
For example, the reaction of an isothiocyanate with a primary amine would be expected to proceed through a nucleophilic attack of the amine nitrogen on the isothiocyanate carbon, forming a thiourea (B124793) derivative. A general computational approach to studying this mechanism would involve:
Geometry Optimization: Calculating the lowest energy structures of the reactants (this compound and the amine), the transition state, and the product (the corresponding thiourea).
Frequency Analysis: To confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state).
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state connects the reactants and the product.
While specific data for this compound is not available, a hypothetical reaction with a simple amine can be considered to illustrate the type of data that would be generated from such a computational study.
Table 1: Hypothetical Computationally Derived Thermodynamic Data for the Reaction of this compound with Methylamine
| Parameter | Value (kcal/mol) |
| Activation Energy (ΔG‡) | Data not available |
| Enthalpy of Reaction (ΔH) | Data not available |
| Gibbs Free Energy of Reaction (ΔG) | Data not available |
Note: The data in this table is hypothetical and serves as an example of what a computational study would provide. No such data has been found in the public domain for the specified reaction.
Chemical Reactivity and Derivatization of 2,4 Dibromophenyl Isothiocyanate
Nucleophilic Addition Reactions
The carbon atom of the isothiocyanate group in 2,4-dibromophenyl isothiocyanate is electrophilic and readily undergoes addition reactions with a variety of nucleophiles. These reactions are fundamental to the derivatization of this compound.
Reactions with Amines to Form Thioureas
The reaction of isothiocyanates with primary and secondary amines is a well-established method for the synthesis of N,N'-disubstituted and N,N,N'-trisubstituted thioureas, respectively. google.comresearchgate.net This reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group. The resulting zwitterionic intermediate then undergoes proton transfer to yield the stable thiourea (B124793) derivative.
The reaction of this compound with various amines follows this general principle, leading to the formation of a diverse range of thiourea derivatives. These reactions are typically carried out in a suitable solvent at room temperature or with gentle heating. The versatility of this reaction allows for the introduction of a wide variety of substituents on the thiourea nitrogen atoms, depending on the choice of the amine reactant. For instance, reactions with aromatic and aliphatic amines have been reported to produce the corresponding N-(2,4-dibromophenyl)-N'-substituted thioureas.
The general scheme for this reaction is as follows:

Table 1: Examples of Thiourea Derivatives from this compound
| Amine Reactant | Resulting Thiourea Derivative |
| Aniline (B41778) | N-(2,4-dibromophenyl)-N'-phenylthiourea |
| Methylamine | N-(2,4-dibromophenyl)-N'-methylthiourea |
| Diethylamine | N-(2,4-dibromophenyl)-N',N'-diethylthiourea |
| Morpholine | 4-(2,4-dibromophenyl)thiocarbamoylmorpholine |
Reactions with Hydrazines and Other Nitrogen Nucleophiles
Similar to amines, hydrazines and other nitrogen-containing nucleophiles readily react with this compound. The reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines leads to the formation of the corresponding thiosemicarbazide (B42300) derivatives. nih.gov These reactions are crucial as the resulting thiosemicarbazides are important precursors for the synthesis of various heterocyclic compounds. nih.gov
The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine molecule on the isothiocyanate carbon. The subsequent proton transfer yields the thiosemicarbazide. The presence of two nucleophilic nitrogen atoms in hydrazine can sometimes lead to the formation of byproducts, but reaction conditions can often be controlled to favor the formation of the desired monosubstituted product.
Other nitrogen nucleophiles, such as hydroxylamine (B1172632) and its derivatives, can also react with this compound to yield the corresponding addition products. The kinetics and regioselectivity of these reactions can be influenced by factors such as the substitution on the hydrazine and the reaction conditions. researchgate.net
Cyclization Reactions Leading to Heterocyclic Systems
The derivatives obtained from the nucleophilic addition reactions of this compound, particularly thioureas and thiosemicarbazides, are valuable intermediates for the synthesis of a wide range of heterocyclic compounds. These cyclization reactions often involve intramolecular condensation or addition reactions, leading to the formation of stable ring systems.
Synthesis of Quinazolinethione Derivatives
Thiourea derivatives of this compound can be utilized in the synthesis of quinazolinethione derivatives. One common approach involves the reaction of the thiourea with an appropriate reagent that provides the remaining atoms needed to form the quinazoline (B50416) ring. For example, reaction with an ortho-amino benzamide (B126) derivative in the presence of a suitable catalyst can lead to the formation of a 2-thioxoquinazolinyl moiety.
While direct synthesis from this compound is a plausible route, a more general approach involves the initial formation of a thiourea, which then undergoes cyclization. For instance, the reaction of an anthranilamide with an isothiocyanate is a known method for preparing quinazolinone derivatives. nih.gov In a related manner, starting with a 2-amino-3,5-dibromobenzamide (B176797) and reacting it with an appropriate precursor could lead to the formation of dibromo-substituted quinazolinone or quinazolinethione derivatives. nih.gov
Formation of Triazole and Thiadiazole Frameworks
Thiosemicarbazides derived from this compound are key precursors for the synthesis of triazole and thiadiazole heterocycles. nih.gov These five-membered aromatic rings are present in many biologically active compounds. nih.gov
The synthesis of 1,2,4-triazole-3-thiones can be achieved by the cyclization of the corresponding thiosemicarbazides under basic or acidic conditions. nih.gov The specific reaction conditions determine the final product. For example, treatment of a thiosemicarbazide with a base like sodium hydroxide (B78521) or potassium hydroxide can induce intramolecular cyclization with the elimination of a water molecule to form the triazolethione ring.
Similarly, thiadiazole derivatives can be synthesized from these thiosemicarbazide precursors. Oxidative cyclization using reagents like ferric chloride or cyclization with acid chlorides or anhydrides can lead to the formation of various substituted 1,3,4-thiadiazoles. The choice of the cyclizing agent determines the nature of the substituent at the 2-position of the thiadiazole ring.
Exploration of Other Sulfur-Containing Heterocycles
The reactivity of this compound and its derivatives extends to the synthesis of a variety of other sulfur-containing heterocycles. organic-chemistry.org The isothiocyanate group itself can participate in cycloaddition reactions. For example, reaction with compounds containing adjacent nucleophilic and electrophilic centers can lead to the formation of various heterocyclic systems.
Furthermore, the thiourea and thiosemicarbazide derivatives can be used to construct other heterocyclic rings. For instance, reaction of a thiourea with an α-haloketone can lead to the formation of a thiazole (B1198619) ring, a reaction known as the Hantzsch thiazole synthesis. Similarly, reactions with other bifunctional reagents can open pathways to a diverse array of sulfur-containing heterocycles, further highlighting the synthetic utility of this compound.
Formation of Conjugates and Functionalized Analogs
The isothiocyanate moiety is a versatile functional group for the synthesis of various conjugates and functionalized analogs, primarily through its reaction with nucleophiles such as amines, anilines, and other compounds bearing primary or secondary amino groups. This reaction leads to the formation of thiourea derivatives, which are valuable precursors for the synthesis of more complex heterocyclic systems.
The general reaction involves the nucleophilic attack of the amine on the central carbon atom of the isothiocyanate group, followed by proton transfer to the nitrogen atom, resulting in the formation of a stable N,N'-disubstituted thiourea. The reaction of this compound with various primary and secondary amines can be expected to yield a library of N-(2,4-dibromophenyl)-N'-substituted thiourea derivatives. For instance, the reaction with aromatic amines (anilines) would yield N-(2,4-dibromophenyl)-N'-arylthioureas. While specific studies on this compound are limited, the reactivity can be inferred from studies on other brominated phenyl isothiocyanates. For example, the reaction of 4-bromophenyl isothiocyanate with various anilines has been shown to produce the corresponding diarylthioureas in good yields under mechanochemical conditions. nih.gov Similarly, 2-bromophenyl isothiocyanate reacts with a range of aliphatic and aromatic amines to form thiourea intermediates that can undergo further reactions. nih.gov
These thiourea derivatives can serve as important intermediates for the synthesis of various heterocyclic compounds. A notable example is the intramolecular cyclization of ortho-halo-substituted thioureas to form benzothiazole (B30560) derivatives, which are important scaffolds in medicinal chemistry. nih.gov In the case of thioureas derived from this compound, the bromine atom at the ortho position can participate in such cyclization reactions, potentially leading to the formation of 6-bromobenzothiazole (B1273717) derivatives. The reaction typically proceeds via an intramolecular C-S bond formation. researchgate.net
The following table summarizes the expected products from the reaction of this compound with various amines, based on the general reactivity of aryl isothiocyanates.
| Reactant A (Isothiocyanate) | Reactant B (Amine) | Product (Thiourea Derivative) |
| This compound | Primary Aliphatic Amine (R-NH₂) | N-(2,4-Dibromophenyl)-N'-alkylthiourea |
| This compound | Secondary Aliphatic Amine (R₂NH) | N-(2,4-Dibromophenyl)-N',N'-dialkylthiourea |
| This compound | Aniline (Ar-NH₂) | N-(2,4-Dibromophenyl)-N'-arylthiourea |
| This compound | Substituted Aniline | N-(2,4-Dibromophenyl)-N'-(substituted aryl)thiourea |
| This compound | Heterocyclic Amine | N-(2,4-Dibromophenyl)-N'-(heterocyclyl)thiourea |
These reactions are typically carried out in a suitable solvent at room temperature or with gentle heating. tandfonline.com The resulting thiourea derivatives can be isolated and purified using standard techniques such as recrystallization or column chromatography.
Reaction Kinetics and Mechanistic Pathways
Detailed kinetic studies specifically on the reactions of this compound are not extensively reported in the available literature. However, the general mechanism and kinetics of the reaction between aryl isothiocyanates and amines are well-established.
The formation of thioureas from the reaction of isothiocyanates with primary or secondary amines is a bimolecular nucleophilic addition reaction. kuleuven.be The reaction rate is influenced by several factors, including the nature of the amine, the solvent, and the substituents on the aromatic ring of the isothiocyanate.
Mechanism of Thiourea Formation:
The reaction proceeds through a zwitterionic intermediate, which is formed by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. This is generally the rate-determining step. The intermediate then rapidly undergoes a proton transfer to yield the stable thiourea product. researchgate.net
Step 1: Nucleophilic attack R-NH₂ + R'-N=C=S → R-NH₂⁺-C(S⁻)=N-R' (Zwitterionic intermediate)
Step 2: Proton transfer R-NH₂⁺-C(S⁻)=N-R' → R-NH-C(S)-NH-R' (Thiourea)
The rate of this reaction is dependent on the nucleophilicity of the amine and the electrophilicity of the isothiocyanate. Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect. Conversely, electron-withdrawing groups on the aryl ring of the isothiocyanate, such as the two bromine atoms in this compound, are expected to increase the electrophilicity of the isothiocyanate carbon, thereby increasing the reaction rate compared to unsubstituted phenyl isothiocyanate.
Mechanistic Pathway for Benzothiazole Formation:
For ortho-halo-substituted phenyl isothiocyanates, the resulting thiourea can undergo an intramolecular cyclization to form a benzothiazole ring system. In the case of thioureas derived from this compound, the proposed mechanism for the formation of 6-bromobenzothiazoles involves the following steps:
Thiourea Formation: As described above, the initial reaction between this compound and an amine yields the corresponding N-(2,4-dibromophenyl)-N'-substituted thiourea.
Intramolecular Nucleophilic Substitution: The sulfur atom of the thiourea acts as a nucleophile and attacks the carbon atom bearing the ortho-bromine atom in an intramolecular fashion. This step is often facilitated by a base and may require heating or a catalyst.
Elimination: The reaction proceeds with the elimination of hydrogen bromide (HBr) to form the stable aromatic benzothiazole ring.
This cyclization is a powerful method for the synthesis of substituted benzothiazoles, which are of significant interest in medicinal and materials chemistry. nih.gov
While specific kinetic data for this compound is scarce, a study on the decomposition of N-mono aryl thioureas and the reaction of aromatic amines with aryl isothiocyanates highlighted that the nucleophilic attack of the amine on the isothiocyanate is the rate-determining step. kuleuven.be The study also noted the influence of solvent and substituent effects on the reaction kinetics. kuleuven.be
Biological Activity Studies of 2,4 Dibromophenyl Isothiocyanate and Its Derivatives Mechanistic Focus
Investigations into Antimicrobial Activity
Antibacterial Mechanisms in Cellular Models
There is no specific information available in the scientific literature regarding the antibacterial mechanisms of 2,4-Dibromophenyl isothiocyanate in cellular models.
Antifungal Mechanisms and Efficacy in Model Systems
Specific studies on the antifungal mechanisms and efficacy of this compound in model systems could not be found in the reviewed scientific literature.
Effects on Microbial Growth and Inhibition
Data on the specific effects of this compound on microbial growth and inhibition is not present in the available scientific research.
Research on Anticancer Chemoprevention Mechanisms (In Vitro/In Vivo Models)
There is a notable absence of research focused on the anticancer chemoprevention mechanisms of this compound in both in vitro and in vivo models. The broader class of isothiocyanates has been investigated for these properties, but specific data for the 2,4-dibromophenyl derivative is not available.
Modulation of Phase I and Phase II Detoxification Enzymes (e.g., CYP, GST, Nrf2 Pathway)
No studies were found that investigate the modulation of Phase I and Phase II detoxification enzymes, such as cytochrome P450 (CYP), glutathione (B108866) S-transferase (GST), or the Nrf2 pathway, by this compound.
Influence on Cell Cycle Progression
Isothiocyanates (ITCs) have been shown to exert significant influence over cell cycle progression, a key mechanism in their potential as anti-proliferative agents. nih.gov Research indicates that ITCs can induce cell cycle arrest, thereby halting the division of rapidly proliferating cells, such as cancer cells.
Studies on various ITC derivatives have identified critical molecular pathways that are modulated. For instance, a mixture of four different ITCs was found to disrupt the cell cycle in human T leukemia Jurkat cells by altering the expression of cyclin B1. nih.govscispace.com Cyclin B1, in complex with cyclin-dependent kinase 1 (Cdk1), is crucial for the G2/M transition, and its downregulation leads to cell cycle arrest in the G2 phase. frontiersin.org This effect has been observed specifically with Benzyl Isothiocyanate (BITC), which caused an accumulation of canine mammary carcinoma cells in the G2 phase by decreasing the expression of the cyclin B1/Cdk1 complex. frontiersin.org
Furthermore, the tumor suppressor protein p53 is often involved in ITC-induced cell cycle arrest. nih.gov In response to cellular stress, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis. researchgate.net A study on Jurkat cells demonstrated that BITC-induced G2/M arrest coincided with an increase in apoptosis, suggesting a coordinated cellular response. researchgate.net The data indicates that the effects of a single, specific isothiocyanate can differ quantitatively from those of a mixture of ITCs. nih.govscispace.com
Table 1: Influence of Selected Isothiocyanates on Cell Cycle Progression
| Isothiocyanate | Cell Line | Effect on Cell Cycle | Key Molecular Targets Modulated |
|---|---|---|---|
| Benzyl ITC (BITC) | Canine Mammary Carcinoma (CIPp) | G2 phase arrest | Downregulation of Cyclin B1/Cdk1 complex frontiersin.org |
| Benzyl ITC (BITC) | Human T Leukemia (Jurkat) | G2/M phase arrest | Coincides with apoptosis induction researchgate.net |
| Allyl ITC (AITC), Benzyl ITC (BITC) | Human Promyelocytic Leukemia (HL60/S) | Cell cycle arrest | Multiple cellular targets nih.gov |
| Isothiocyanate Mixture | Human T Leukemia (Jurkat) | Cell cycle arrest | Modulation of Cyclin B1, increase in p53 nih.govscispace.com |
Anti-angiogenic Effects in Model Systems
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis. nih.gov Isothiocyanates have demonstrated notable anti-angiogenic activity in both in vitro and in vivo models. nih.gov The inhibition of angiogenesis is considered a key aspect of their potential chemopreventive and chemotherapeutic properties. nih.gov
The mechanisms underlying these effects involve the modulation of key signaling pathways that regulate blood vessel formation. ITCs can interfere with the activity of transcription factors such as hypoxia-inducible factor (HIF), nuclear factor κB (NF-κB), and activator protein 1 (AP1), all of which play roles in promoting angiogenesis. nih.gov For example, phenethyl isothiocyanate (PEITC) has been shown to suppress the secretion of Vascular Endothelial Growth Factor (VEGF) and the accumulation of HIF-1α in HepG2 cells under hypoxic conditions. mdpi.com Similarly, sulforaphane (B1684495) inhibited the STAT3/HIF-1α/VEGF signaling pathway in the same cell line. mdpi.com
Further studies have identified specific receptor tyrosine kinases as targets. The compound 4-isothiocyanate-2, 2, 6, 6-tetramethyl piperidinooxyl (4-ISO-Tempo) was found to inhibit angiogenesis by suppressing the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie2. nih.gov This compound also reduced the secretion of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for the degradation of the extracellular matrix during endothelial cell invasion. nih.gov Butenyl isothiocyanate also exhibited significant anti-angiogenic activity in both rat aorta ring and chorioallantoic membrane (CAM) assays. pnrjournal.com
Table 2: Anti-angiogenic Effects of Isothiocyanate Derivatives
| Compound | Model System | Observed Effects |
|---|---|---|
| Isothiocyanates (general) | In vitro and in vivo models | Inhibition of HIF, NF-κB, AP1, and tubulin nih.gov |
| Benzyl ITC (BITC) | Hepatocellular Carcinoma model | Inhibition of VEGF release mdpi.com |
| Phenethyl ITC (PEITC) | HepG2 cells (hypoxia) | Suppression of VEGF secretion and HIF-1α accumulation mdpi.com |
| Sulforaphane (SFN) | HepG2 cells | Inhibition of STAT3/HIF-1α/VEGF signaling mdpi.com |
| 4-ISO-Tempo | Endothelial cells (HMEC-1) | Suppression of VEGFR2 and Tie2 phosphorylation; decreased MMP-2/9 secretion nih.gov |
| Butenyl Isothiocyanate | Rat Aorta Ring Assay, CAM Assay | Significant anti-angiogenic activity pnrjournal.com |
Antioxidant Mechanisms and Oxidative Stress Modulation
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to neutralize them, is implicated in the pathology of many diseases. mdpi.com Isothiocyanates are known to modulate cellular oxidative stress, primarily by activating endogenous antioxidant defense mechanisms. mdpi.comnih.gov
The principal pathway involved in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. mdpi.commdpi.com Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. mdpi.com ITCs, being electrophilic compounds, can react with specific cysteine residues on Keap1, disrupting the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. mdpi.com This leads to the transcription of a suite of protective genes, including phase II detoxification enzymes and antioxidant proteins. nih.govnih.gov
For example, phenethyl isothiocyanate (PEITC) has been shown to activate the Nrf2/KEAP-1 signaling pathway, which is key to its antioxidant properties. mdpi.com Studies with sulforaphane (SFN) and PEITC in primary rat astrocytes demonstrated their ability to counteract ROS production. nih.gov This activation of the Nrf2-mediated machinery is believed to be a central component of the protective effects of ITCs against various cellular stressors. nih.govnih.gov
Table 3: Modulation of Oxidative Stress by Isothiocyanates
| Isothiocyanate | Model System | Mechanism/Effect |
|---|---|---|
| Phenethyl ITC (PEITC) | Malignant Melanoma Cells | Activation of Nrf-2/KEAP-1 signaling pathway mdpi.com |
| Sulforaphane (SFN), Phenethyl ITC (PEITC) | Primary Rat Astrocytes | Counteracted H2O2-induced ROS production nih.gov |
| Isothiocyanates (general) | Various | Induction of phase I and II enzymes via Nrf2 pathway nih.govnih.gov |
Molecular Target Identification and Ligand-Receptor Interaction Studies
The diverse biological activities of isothiocyanates stem from their ability to interact with a range of molecular targets. As electrophiles, they can form covalent adducts with nucleophilic groups in cellular macromolecules, particularly the thiol groups of cysteine residues in proteins.
Key molecular targets identified include transcription factors, structural proteins, and enzymes. For their anti-angiogenic effects, ITCs have been shown to target transcription factors like HIF-1α, NF-κB, and AP1, as well as the structural protein tubulin. nih.gov In the realm of anti-inflammatory action, ITCs can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov
Studies on specific derivatives have revealed interactions with receptor tyrosine kinases. For instance, 4-isothiocyanate-2, 2, 6, 6-tetramethyl piperidinooxyl (4-ISO-Tempo) was found to inhibit the phosphorylation of VEGFR2 and Tie2, which are critical kinase enzymes for angiogenesis. nih.gov Furthermore, research into the neuroprotective effects of 4-iodophenyl isothiocyanate (4-IPITC) showed it could protect primary cortical neurons from insults like excessive glutamate (B1630785) exposure, suggesting a potential modulation of pathways related to glutamate receptors. nih.govbohrium.com Arylalkyl ITCs have also been shown to be potent inhibitors of the metabolism of tobacco-specific nitrosamines, indicating an interaction with cytochrome P450 enzymes. nih.gov
Table 4: Identified Molecular Targets of Isothiocyanate Derivatives
| Isothiocyanate/Derivative | Identified Molecular Target(s) | Associated Biological Activity |
|---|---|---|
| Isothiocyanates (general) | HIF, NF-κB, AP1, Tubulin | Anti-angiogenesis nih.gov |
| 4-ISO-Tempo | VEGFR2, Tie2 (Kinase Enzymes) | Anti-angiogenesis nih.gov |
| 4-Iodophenyl ITC (4-IPITC) | Pathways related to Glutamate Receptors | Neuroprotection nih.govbohrium.com |
| Arylalkyl ITCs (PEITC, PBITC, PHITC) | Cytochrome P450 Enzymes | Inhibition of carcinogen metabolism nih.gov |
| Isothiocyanates (general) | MAPK Signaling Pathway | Anti-inflammation nih.gov |
Anti-inflammatory Research
Isothiocyanates possess anti-inflammatory properties that are attributed to several mechanisms, including the modulation of inflammatory signaling pathways and the potential release of hydrogen sulfide (B99878) (H2S). nih.gov
Research has shown that ITCs can inhibit the expression of pro-inflammatory mediators. In lipopolysaccharide (LPS)-activated astrocytes, ITCs were able to counteract the increased expression of matrix metalloproteinases MMP-2 and MMP-9, which are involved in neuroinflammation. nih.gov This effect was linked to the inhibition of the extracellular-regulated protein kinase (ERK) activity, a component of the MAPK signaling pathway. nih.gov
Another emerging area of research is the capacity of some ITCs to act as hydrogen sulfide (H2S) donors. cohlife.org H2S is an endogenous gasotransmitter with known beneficial effects, including anti-inflammatory actions. cohlife.org A study of 45 different isothiocyanates found that their chemical structure dictates their H2S-releasing capacity, with 3-pyridyl-isothiocyanate being identified as a particularly efficient H2S donor. cohlife.org The relationship between H2S and cyclooxygenase (COX) enzymes, key targets for anti-inflammatory drugs, is complex. One study noted that H2S can upregulate COX-2 in a model of sepsis-evoked lung injury via a TRPV1 channel-dependent mechanism, suggesting intricate cross-talk between these pathways. nih.gov While direct, potent inhibition of COX enzymes by simple ITCs is not extensively documented in the provided literature, the concept of H2S-releasing anti-inflammatory drugs represents a promising therapeutic strategy. nih.gov
Table 5: Anti-inflammatory Mechanisms of Isothiocyanates
| Compound/Class | Model System | Mechanism/Effect |
|---|---|---|
| AITC, PEITC, SFN | LPS-activated Astrocytes | Inhibition of MMP-2 and MMP-9 expression via modulation of MAPK/ERK signaling nih.gov |
| 3-Pyridyl-isothiocyanate | In vitro assay | Identified as an efficient hydrogen sulfide (H2S) donor cohlife.org |
| Isothiocyanate Library (45 compounds) | In vitro assay | H2S releasing properties dependent on chemical structure (steric/electronic effects) cohlife.org |
Exploration of Neuroprotective Pathways
The neuroprotective potential of isothiocyanates is an area of growing interest, with evidence suggesting they can counteract several pathological processes involved in neurodegenerative diseases. nih.govnih.gov These protective effects are largely attributed to their well-established antioxidant and anti-inflammatory activities. nih.govnih.gov
ITCs can modulate signaling pathways that are crucial for neuronal survival. By activating the Nrf2 pathway, they enhance the brain's antioxidant capacity, protecting neurons from oxidative stress, which is a common feature in conditions like Parkinson's disease. nih.govnih.gov Their anti-inflammatory action, such as the inhibition of MMPs in astrocytes, can mitigate neuroinflammation, another key process in neurodegeneration. nih.gov
Specific synthetic ITCs have been studied for their neuroprotective efficacy. The compound 4-iodophenyl isothiocyanate (4-IPITC) has shown robust neuroprotective and neurotrophic properties. nih.govbohrium.com In vitro, it successfully reduced neuronal death in models of excessive glutamate exposure, oxygen-glucose deprivation, and oxidative stress. nih.govbohrium.com Furthermore, in vivo studies demonstrated its potential to dampen toxicity in a mouse model of Parkinson's disease and to delay the onset of disease in a rat model of multiple sclerosis. nih.govbohrium.com These findings suggest that ITCs could be promising agents for the prevention and treatment of neurological diseases. nih.gov
Table 6: Neuroprotective Effects of Isothiocyanates
| Isothiocyanate | Model System | Observed Protective Effect |
|---|---|---|
| 4-Iodophenyl ITC (4-IPITC) | Primary Cortical Neurons | Reduced cell death from glutamate, oxidative stress, oxygen-glucose deprivation nih.govbohrium.com |
| 4-Iodophenyl ITC (4-IPITC) | Rat EAE Model (Multiple Sclerosis) | Delayed disease onset and decreased cumulative score nih.govbohrium.com |
| 4-Iodophenyl ITC (4-IPITC) | Mouse MPTP Model (Parkinson's) | Showed potential to dampen neurotoxicity nih.govbohrium.com |
| SFN, PEITC | Primary Rat Astrocytes | Counteracted ROS production; inhibited MMPs nih.gov |
| Isothiocyanates (general) | Review of Neurodegeneration Models | Modulation of oxidative stress, inflammation, and apoptosis nih.govnih.gov |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of isothiocyanates influences their biological potency and for designing more effective derivatives. nih.govresearchgate.net
Research on arylalkyl and alkyl isothiocyanates has identified several key structural features that correlate with activity. One study on the inhibition of lung tumorigenesis concluded that both high lipophilicity (as measured by the partition coefficient, log P) and lower reactivity (measured by the rate of reaction with glutathione) were associated with greater inhibitory potency. researchgate.net This suggests a balance is needed: the compound must be stable enough to reach its target but reactive enough to exert its effect. This same study noted that secondary isothiocyanates were more potent than their primary isomers. researchgate.net
The length of the alkyl chain connecting a phenyl ring to the isothiocyanate group is also a critical determinant of activity. In a comparison of arylalkyl isothiocyanates, 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) were found to be more potent inhibitors of carcinogen bioactivation than phenethyl isothiocyanate (PEITC), which has a shorter two-carbon chain. nih.gov
SAR studies have also been applied to other activities, such as H2S release. An analysis of 45 different ITCs revealed that steric hindrance, electronic effects, and the position of substituents on an aromatic ring all significantly influence the compound's ability to produce H2S. cohlife.org These experimental validations provide a rational basis for the optimization of isothiocyanates as therapeutic agents.
Table 7: Summary of Isothiocyanate Structure-Activity Relationship Findings
| Activity Studied | Key Structural Features Influencing Potency | Reference Compound(s) |
|---|---|---|
| Inhibition of Lung Tumorigenesis | High lipophilicity (log P), low reactivity with glutathione, secondary vs. primary ITC group | Alkyl and Arylalkyl ITCs researchgate.net |
| Inhibition of Carcinogen Metabolism | Longer alkyl chain length in arylalkyl ITCs | PBITC, PHITC > PEITC nih.gov |
| Hydrogen Sulfide (H2S) Release | Steric hindrance, electronic effects, position of substituents | Library of 45 diverse ITCs cohlife.org |
Applications in Chemical Sciences and Research
Role as a Versatile Synthetic Intermediate and Building Block
The isothiocyanate group (–N=C=S) is a powerful electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols. This reactivity is the cornerstone of its role as a synthetic intermediate. chempap.orgchemrxiv.org The reaction with primary and secondary amines, for instance, leads to the formation of substituted thiourea (B124793) derivatives. analis.com.myresearchgate.net These thioureas can then be further modified or used as precursors for the synthesis of a wide array of heterocyclic compounds. researchgate.netnih.gov
The presence of two bromine atoms on the phenyl ring provides additional sites for chemical modification. These bromine atoms can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of new carbon-carbon bonds. This dual reactivity makes 2,4-dibromophenyl isothiocyanate a versatile building block for constructing complex molecular architectures.
A notable application is in the synthesis of benzothiazole (B30560) derivatives. For example, 2-bromophenyl isothiocyanate has been utilized in the synthesis of 4-monosubstituted and 4,4-disubstituted 1,4-dihydro-3,1-benzoxazine-2-thiones. sigmaaldrich.com Similarly, reactions involving substituted 2-bromophenyl isothiocyanates can lead to the formation of various heterocyclic systems. researchgate.net The reactivity of the isothiocyanate group allows for the initial formation of an intermediate which can then undergo intramolecular cyclization involving one of the bromine atoms.
The synthesis of various isothiocyanates often starts from the corresponding primary amines. nih.govorganic-chemistry.org A common method involves the reaction of the amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate. nih.govresearchgate.net
Interactive Table 1: Synthesis of Isothiocyanates
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Primary Amines | Carbon Disulfide, Base | Dithiocarbamate Salt | - | nih.govresearchgate.net |
| Dithiocarbamate Salt | Desulfurizing Agent | Isothiocyanate | Variable | nih.gov |
| Amines | Phenyl Chlorothionoformate, NaOH | Isothiocyanate | Good | organic-chemistry.org |
| Amines | Tosyl Chloride, CS2, Et3N | Isothiocyanate | Good | organic-chemistry.org |
Development of Chemical Probes for Biological Systems
The reactivity of the isothiocyanate group has been harnessed in the development of chemical probes for studying biological systems. biorxiv.org These probes are molecules designed to selectively interact with and report on the presence or activity of specific biomolecules, such as proteins or enzymes. The isothiocyanate group can act as a reactive handle to covalently label proteins, often at lysine (B10760008) residues or the N-terminus.
Fluorescent probes are a prominent example. By attaching a fluorophore to the this compound scaffold, researchers can create molecules that, upon reacting with a biological target, emit a fluorescent signal. nih.gov This allows for the visualization and tracking of the target molecule within cells or tissues. The dibromo-substitution pattern can be used to fine-tune the electronic properties and steric hindrance of the probe, potentially influencing its reactivity and selectivity.
The development of probes for detecting reactive sulfur species (RSS) like hydrogen sulfide (B99878) (H₂S) is another area of interest. nih.gov While not directly involving this compound in all cases, the underlying chemistry of using reactive functional groups to detect specific analytes is a shared principle. For instance, some H₂S probes utilize the reduction of an azide (B81097) to an amine, which is a different chemical transformation but highlights the broader strategy of designing reactive molecules for biological sensing. nih.gov
Research in Agrochemical Development (e.g., Herbicides, Pesticides as Chemical Entities)
The isothiocyanate functional group is found in a number of naturally occurring and synthetic compounds with biological activity, including some with applications in agriculture. chemrxiv.orgmdpi.com Research into new agrochemicals often involves the synthesis and screening of libraries of compounds containing specific functional groups known to impart pesticidal or herbicidal properties.
Derivatives of this compound, particularly the thioureas formed from its reaction with various amines, represent a class of compounds that can be explored for agrochemical activity. researchgate.net The biological activity of thiourea derivatives has been noted in various contexts, including as potential insecticides and herbicides. uobabylon.edu.iq
For example, the well-known herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) is a phenoxyacetic acid derivative, highlighting that halogenated aromatic rings are a common feature in agrochemicals. wikipedia.orgepa.govorst.edumda.state.mn.us While structurally different from this compound, the presence of a di-halogenated phenyl ring in both suggests that this structural motif can be a valuable component in the design of new agrochemicals.
Furthermore, isothiocyanates themselves have been investigated for their antimicrobial and insecticidal properties. nih.govmdpi.commdpi.comresearchgate.net The synthesis of novel isothiocyanate derivatives, including those based on a 2,4-dibromophenyl scaffold, allows for the exploration of structure-activity relationships, potentially leading to the discovery of new and more effective agrochemical agents. nih.gov
Interactive Table 2: Antimicrobial Activity of Isothiocyanates
| Compound | Organism | Activity | Reference |
|---|---|---|---|
| Benzyl-isothiocyanate | Methicillin-resistant Staphylococcus aureus (MRSA) | High | mdpi.comresearchgate.net |
| 2-Phenylethyl-isothiocyanate | Methicillin-resistant Staphylococcus aureus (MRSA) | High | mdpi.com |
| Allyl-isothiocyanate | Methicillin-resistant Staphylococcus aureus (MRSA) | Low | mdpi.com |
| 4-Hydroxybutyl isothiocyanate | Staphylococcus aureus, Escherichia coli | Broad | nih.gov |
Future Research Directions and Translational Challenges Excluding Clinical Translation
Development of Novel and Efficient Synthetic Strategies
The synthesis of aryl isothiocyanates, including 2,4-Dibromophenyl isothiocyanate, predominantly relies on established chemical transformations of the corresponding primary amine, 2,4-dibromoaniline (B146533). The most prevalent method is a two-step, one-pot procedure involving the reaction of the amine with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate (B8719985) salt. chemrxiv.orgrsc.org This intermediate is then decomposed using a desulfurizing agent to yield the final isothiocyanate. nih.gov
A variety of desulfurization agents have been employed for this purpose, including lead nitrate, tosyl chloride, and ethyl chloroformate. nih.govorgsyn.org However, these classical methods often involve toxic reagents and may require harsh conditions. nih.gov Recent advancements aim to overcome these limitations. For instance, the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) has been reported as a mild and efficient alternative for this transformation. nih.gov
Another common, though more hazardous, approach is the reaction of the primary amine with thiophosgene (B130339) or its surrogates, such as phenyl chlorothionoformate. nih.govchempap.orgorganic-chemistry.org Future research is focused on developing greener and more efficient strategies. The application of microwave-assisted synthesis has been shown to accelerate the conversion of dithiocarbamates to isothiocyanates. nih.gov Furthermore, novel desulfurizing agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) are being explored to improve yields and simplify purification processes, which is particularly important for creating libraries of biologically active compounds. nih.gov
Design and Synthesis of Advanced Derivatives with Tailored Reactivity
The synthetic utility of this compound is centered on the high reactivity of the isothiocyanate (-N=C=S) group. This functional group is a potent electrophile, readily reacting with nucleophiles to form a diverse range of derivatives.
The most common derivatization involves the reaction with primary or secondary amines to form N,N'-disubstituted thioureas. uobabylon.edu.iqanalis.com.my These thiourea (B124793) derivatives are a significant class of compounds with a wide spectrum of reported biological activities, including anticancer, antibacterial, and enzyme inhibition properties. uobabylon.edu.iqmdpi.comnih.gov
Beyond simple thioureas, the isothiocyanate moiety serves as a key building block for the synthesis of complex nitrogen- and sulfur-containing heterocycles. rsc.org Through cycloaddition or addition-cyclization reactions with appropriate binucleophilic reagents, a variety of heterocyclic systems can be constructed. researchgate.net Examples from related isothiocyanates include the synthesis of:
Thiazoles and Thiazolidinones rsc.orgnih.gov
1,2,4-Triazoles and 1,2,4-Thiadiazoles rsc.orgresearchgate.net
Quinazolinones and Thiobarbituric Acids nih.govsapub.org
The presence of the two bromine atoms on the phenyl ring of this compound offers additional opportunities for creating advanced derivatives. For example, as demonstrated with the analogous 2-bromomethyl-4-bromophenyl isothiocyanate, a reactive group elsewhere on the ring can participate in intramolecular cyclization following an initial reaction at the isothiocyanate group, leading to fused heterocyclic systems like benzo[e] mdpi.comscispace.comthiazines. chempap.org This dual reactivity allows for the design of derivatives with tailored structures and functionalities.
Deeper Elucidation of Biological Mechanisms at the Molecular Level
While specific mechanistic studies on this compound are not extensively documented, its biological activities can be inferred from the well-established mechanisms of the broader isothiocyanate (ITC) class. ITCs are known to exert potent effects on cellular processes, largely through their ability to covalently modify proteins. scispace.comnih.gov
The primary molecular mechanism of ITCs is the thiocarbamation of nucleophilic amino acid residues, particularly the thiol group of cysteines, within cellular proteins. nih.govnih.gov This covalent modification can alter protein structure and function, thereby disrupting critical cellular pathways. Proteomics studies using radiolabeled ITCs, such as phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495) (SFN), have identified over 30 protein targets, including abundant structural proteins like tubulin and components of the proteasome. nih.govresearchgate.netdrugbank.com
The downstream effects of these molecular interactions are significant and include:
Induction of Apoptosis: ITCs can trigger programmed cell death, often through the mitochondrial pathway. scispace.com
Cell Cycle Arrest: They can halt cell proliferation at various checkpoints, preventing the division of damaged cells. nih.gov
Modulation of Detoxification Enzymes: ITCs are known to inhibit phase I metabolic enzymes (cytochrome P450s) and induce phase II detoxification enzymes, which can alter the metabolism of carcinogens and other xenobiotics. scispace.com
Future research should aim to identify the specific protein targets of this compound to understand its unique biological profile, which will be influenced by the electronic effects and steric bulk of the dibromo-substitution pattern.
Exploration of Emerging Applications in Materials Science or Chemical Biology
The unique reactivity of the isothiocyanate group makes this compound a valuable tool in chemical biology and a potential component in advanced materials.
In chemical biology , the compound is recognized as a biochemical for proteomics research. scbt.com The isothiocyanate group serves as a powerful chemical handle for the covalent labeling of proteins and peptides. This is famously exemplified by phenyl isothiocyanate in the Edman degradation, a method for sequencing amino acids from the N-terminus of a peptide. sigmaaldrich.com Substituted phenyl isothiocyanates have also been developed to enhance the quantification of proteins in multiple reaction monitoring mass spectrometry (MRM-MS), where derivatization improves the signal yields of target peptides. uconn.edu The ability of this compound to selectively react with amine and thiol groups makes it suitable for use in bioconjugation, protein footprinting, and target identification studies. mdpi.comnih.gov
In materials science , the applications are less established but hold significant promise. The isothiocyanate functional group can be used to graft the molecule onto polymer backbones containing nucleophilic sites, thereby functionalizing the material. mdpi.com Moreover, the two bromine atoms on the phenyl ring provide orthogonal reactive sites for subsequent modifications. These halogens can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira coupling), allowing the molecule to be anchored to surfaces, integrated into metal-organic frameworks (MOFs), or used as a cross-linking agent in the synthesis of novel polymers. This dual functionality could be exploited to create materials with tailored surface properties or specific recognition capabilities.
Integration of Experimental and Computational Approaches for Predictive Modeling
The integration of computational chemistry with experimental work is crucial for accelerating the discovery and optimization of isothiocyanate-based compounds. While specific computational models for this compound are not widely published, established in silico techniques are directly applicable.
Predicting Biological Activity:
Molecular Docking and Dynamics: These methods can be used to predict how derivatives of this compound bind to the active sites of biological targets, such as enzymes or receptors. For example, docking studies on other ITC derivatives have successfully predicted their inhibitory activity against targets like cyclooxygenase-2 (COX-2), with molecular dynamics simulations revealing the key amino acid interactions responsible for binding. nih.gov This predictive power can guide the synthesis of derivatives with enhanced potency and selectivity.
Optimizing Synthesis and Reactivity:
Quantum Mechanics: Calculations based on Density Functional Theory (DFT) can elucidate the electronic structure and reactivity of this compound. Such calculations can explain reaction outcomes, for instance, by determining the relative softness of different atoms within a molecule to predict the site of nucleophilic or electrophilic attack. researchgate.net
Machine Learning and AI: Global reactivity models, some based on deep learning architectures like BERT, are being developed to predict the outcomes of chemical reactions, including product yields. nih.gov Such models, trained on vast reaction databases, could be fine-tuned to predict the success of synthetic routes for novel derivatives of this compound, saving significant time and resources by avoiding low-yield experiments. nih.gov
By combining these computational approaches with targeted experimental validation, researchers can more efficiently explore the chemical space around this compound, accelerating the development of new molecules for diverse applications.
Q & A
Q. What are the optimized synthetic routes for 2,4-dibromophenyl isothiocyanate, and how can purity be ensured?
The compound is typically synthesized via the reaction of 2,4-dibromoaniline with thiophosgene or by treating 2,4-dibromobenzoyl chloride with potassium thiocyanate in dry acetone. Key steps include maintaining anhydrous conditions, controlling reaction temperature (0–5°C for thiophosgene reactions), and using TLC to monitor intermediate formation. Purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Purity is confirmed via melting point analysis, HPLC (>98%), and spectral characterization (FTIR, NMR) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- FTIR : Confirms the isothiocyanate group (C≡N stretch at ~2050–2150 cm⁻¹) and aromatic C-Br bonds (550–650 cm⁻¹).
- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.0 ppm, split patterns depend on substituents), while ¹³C NMR confirms the isothiocyanate carbon (δ ~130–135 ppm).
- Mass Spectrometry : ESI-MS or EI-MS validates molecular weight (292.98 g/mol) and isotopic patterns from bromine .
Q. How does this compound react with amines, and what products are formed?
The isothiocyanate group reacts with primary/secondary amines to form thiourea derivatives. For example, treatment with aniline in dry THF at 25°C yields N-phenyl-N’-(2,4-dibromophenyl)thiourea. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane), and products are isolated via filtration or extraction. Thiourea formation is confirmed by FTIR (disappearance of C≡N peak) and NMR (new NH signals at δ 9–10 ppm) .
Advanced Research Questions
Q. What mechanistic insights explain the thermal stability of this compound under varying conditions?
Stability studies involve heating the compound in solvents (e.g., DMF, toluene) at 60–100°C and analyzing degradation via GC-MS. Computational methods (DFT calculations) predict activation energies for rearrangement or decomposition. For instance, Gibbs free energy (ΔG‡) calculations identify dominant pathways, such as cyclization or Br⁻ elimination. Experimental validation uses Arrhenius plots from kinetic data .
Q. How can this compound be utilized in synthesizing heterocyclic scaffolds?
It serves as a precursor for thiazolidinones and triazoles. For example:
- Thiazolidinone Synthesis : React with hydrazonoyl halides in DMF/KOH to form 1,3-thiazole derivatives.
- Triazole Formation : Click chemistry with azides (Cu-catalyzed) yields 1,2,3-triazoles. Reaction optimization requires adjusting stoichiometry, solvent polarity, and catalyst loading. Products are characterized via X-ray crystallography to confirm regiochemistry .
Q. What role do substituent positions (2,4-dibromo vs. 2,5-dibromo) play in reactivity and crystal packing?
X-ray diffraction reveals that the 2,4-dibromo substitution creates a dihedral angle of ~33° between aromatic rings in thiourea derivatives, influencing π-π stacking and solubility. Comparative studies with 2,5-dibromo analogs show differences in melting points (e.g., 2,4-derivatives melt 15°C higher due to tighter packing) and reaction rates (2,4-isomers react faster due to reduced steric hindrance) .
Q. How can computational tools predict synthetic pathways for novel derivatives of this compound?
Retrosynthesis software (e.g., Reaxys, Pistachio) models feasible routes by analyzing reaction databases. For example, coupling with biphenyl amines is prioritized if bond dissociation energies (BDEs) for C-N bonds are favorable. Machine learning (e.g., template relevance models) predicts optimal conditions (solvent, catalyst) for new thiourea hybrids .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
